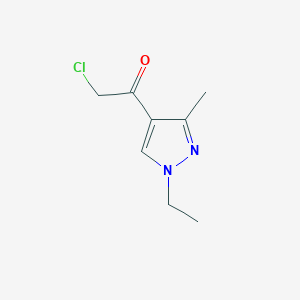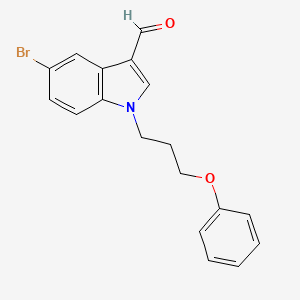
N-(3-ethoxyphenyl)-3,5-dimethoxybenzamide
説明
Synthesis Analysis
The synthesis of N-(3-ethoxyphenyl)-3,5-dimethoxybenzamide and related compounds typically involves acylation reactions and other synthetic strategies tailored to introduce specific functional groups and achieve desired molecular architectures. For example, a study describes the preparation of a related compound through the acylation of aminophenol with methoxybenzoyl chloride, highlighting the use of THF and characterization by NMR and elemental analysis (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively analyzed using techniques such as X-ray crystallography and DFT calculations. These studies provide insights into the bond lengths, angles, and dihedral angles, significantly influenced by intermolecular interactions such as dimerization and crystal packing (Karabulut et al., 2014).
Chemical Reactions and Properties
Benzamide compounds participate in various chemical reactions that modify their structure and properties. These reactions are essential for exploring the chemical behavior and potential applications of these compounds. For instance, the synthesis and structural characterization of novel benzamide derivatives involve multi-step reactions that introduce different substituents, affecting the compounds' reactivity and interaction capabilities (Çakmak et al., 2022).
Physical Properties Analysis
The physical properties of N-(3-ethoxyphenyl)-3,5-dimethoxybenzamide, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments and applications. High-resolution X-ray powder diffraction studies reveal the compound's crystalline structure, demonstrating how specific substituents influence the molecular arrangement and physical properties (Pagola & Stephens, 2009).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, stability, and interaction with other molecules, are vital for their application in chemical synthesis, material science, and potential therapeutic uses. Research into the structure-activity relationships of benzamide derivatives provides insights into how modifications to the molecular structure impact their chemical behavior and interaction with biological targets (Sakaguchi et al., 1992).
科学的研究の応用
Molecular Structure and Intermolecular Interactions
The molecular structure and intermolecular interactions of compounds similar to N-(3-ethoxyphenyl)-3,5-dimethoxybenzamide have been a significant area of research. Studies like the one conducted by Karabulut et al. (2014) on N-3-hydroxyphenyl-4-methoxybenzamide provide insights into how intermolecular interactions, such as dimerization and crystal packing, influence molecular geometry. Such research is crucial for understanding the physical and chemical properties of these compounds, which can inform their practical applications in various fields, including materials science and drug design (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Antioxidant Properties
Research into the antioxidant properties of benzamide derivatives, including those similar to N-(3-ethoxyphenyl)-3,5-dimethoxybenzamide, has shown promising results. Perin et al. (2018) synthesized a range of N-arylbenzamides to evaluate their antioxidative potential. Their findings suggest that certain derivatives exhibit improved antioxidative properties, offering potential for further exploration in the development of antioxidant agents (Perin, Roškarić, Sović, Boček, Starčević, Hranjec, & Vianello, 2018).
Electrocatalytic Applications
The development of biosensors and electrocatalytic applications is another area where derivatives of N-(3-ethoxyphenyl)-3,5-dimethoxybenzamide show potential. Karimi-Maleh et al. (2014) developed a modified electrode using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the determination of glutathione in the presence of piroxicam. This study highlights the compound's utility in creating sensitive and specific detection systems for biomedical applications (Karimi-Maleh, Tahernejad-Javazmi, Ensafi, Moradi, Mallakpour, & Beitollahi, 2014).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds based on the benzamide structure are crucial for expanding the chemical space of potential therapeutic and material science applications. Studies such as the synthesis and gastrointestinal prokinetic activity analysis of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives by Sakaguchi et al. (1992) contribute to the development of new pharmaceutical agents with improved efficacy and safety profiles (Sakaguchi, Nishino, Ogawa, Iwanaga, Yasuda, Kato, & Ito, 1992).
Potential in Neuroprotection
Research into the neuroprotective effects of oxyresveratrol and its derivatives, including those structurally related to N-(3-ethoxyphenyl)-3,5-dimethoxybenzamide, has shown that certain imine analogs may offer protection against neuronal oxidative damage. This suggests potential applications in treating neurodegenerative diseases and conditions associated with oxidative stress (Hur, Kim, Lee, Lee, & Choi, 2013).
特性
IUPAC Name |
N-(3-ethoxyphenyl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-22-14-7-5-6-13(10-14)18-17(19)12-8-15(20-2)11-16(9-12)21-3/h5-11H,4H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBIXQVRCQZIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxyphenyl)-3,5-dimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4582789.png)

![1-(3,4-dimethoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B4582807.png)
![2-[({[(2-chlorophenyl)sulfonyl]amino}carbonyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4582818.png)

![6-[(2-methylphenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4582830.png)

![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4582833.png)



![2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4582864.png)
![11-(4-isopropylphenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4582877.png)
![9-ethyl-8-methyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4582895.png)